molecular formula C8H2Cl4N2 B3176230 1,4,6,7-Tetrachlorophthalazine CAS No. 98436-35-2

1,4,6,7-Tetrachlorophthalazine

Cat. No.: B3176230
CAS No.: 98436-35-2
M. Wt: 267.9 g/mol
InChI Key: PEEUMZRLMXYRAW-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrachlorophthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are bicyclic N-heterocycles, which have attracted significant attention due to their valuable biological and pharmacological activities . The compound is characterized by the presence of four chlorine atoms attached to the phthalazine ring, making it a unique derivative within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6,7-Tetrachlorophthalazine can be synthesized through various synthetic routes. One common method involves the reaction of benzoxazinone derivatives with appropriate reagents under controlled conditions . For instance, the reaction of benzoxazinone derivative 3 with benzyl amine in ethanol can yield phthalazine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive scaffolds. The process often includes refluxing specific precursors in solvents like dioxane or pyridine to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrachlorophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, benzyl amine, and thiocarbonohydrazide. Reaction conditions often involve refluxing in solvents like ethanol, dioxane, or pyridine .

Major Products Formed

The major products formed from these reactions include various phthalazine derivatives with different functional groups, such as oxophthalazin-2(1H)-yl) acetohydrazide and triazine-containing systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4,6,7-Tetrachlorophthalazine include:

Uniqueness

This compound is unique due to the presence of four chlorine atoms on the phthalazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

1,4,6,7-tetrachlorophthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-5-1-3-4(2-6(5)10)8(12)14-13-7(3)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUMZRLMXYRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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